1,4,5,6-Tetrahydrocyclopenta[d]imidazole
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Overview
Description
1,4,5,6-Tetrahydrocyclopenta[d]imidazole is a chemical compound with the CAS Number: 10442-94-1 . It has a molecular weight of 108.14 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound has been reported in a study where it was developed as a JNK3 inhibitor based on in silico modeling analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2,(H,7,8) . This compound contains a total of 17 bonds, including 9 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, and 1 Imidazole .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Gastric H+/K+-ATPase Inhibitors
1,4,5,6-Tetrahydrocyclopenta[d]imidazole derivatives have been investigated for their potential as gastric H+/K+-ATPase inhibitors. These compounds, including 2-[(2-Aminobenzyl)sulfinyl]-1-(2-pyridyl)-1,4,5,6-tetrahydrocyclopent[d]imidazoles, have shown potent inhibitory effects on this acid secretory enzyme, indicating their potential use in treating conditions like acid reflux or peptic ulcers. The specific compound 2-[(2-Aminobenzyl) sulfinyl]-1-[2-(3-methylpyridyl)]-1,4,5,6-tetrahydrocyclopent[d]-imidazole (T-776) was identified as a promising clinical candidate due to its high activity and favorable chemical stability (Yamada et al., 1996).
Therapeutic Agents
Imidazole derivatives, including those with the this compound structure, have been extensively researched for their broad range of therapeutic applications. These applications include anticancer, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities, among others. The versatility of the imidazole scaffold in medicinal chemistry makes it a significant area of research for novel drug development (Deep et al., 2016).
Material Science Applications
Imidazopyridines, closely related to 1,4,5,6-tetrahydrocyclopenta[d]imidazoles, have also found utility in material science due to their structural characteristics. Their synthesis from readily available chemicals has been a focus, highlighting their potential utility in various branches of chemistry, including material science (Bagdi et al., 2015).
Nonlinear Optical Properties
Research on tetra substituted imidazoles, which are structurally related to 1,4,5,6-tetrahydrocyclopenta[d]imidazoles, has shown these compounds to exhibit interesting nonlinear optical properties. This includes studies on their hyperpolarizabilities, making them candidates for use in optoelectronic applications (Ahmad et al., 2018).
Corrosion Inhibitors
Imidazole and its derivatives, by extension including the this compound structure, have been explored as corrosion inhibitors for metals and alloys in aqueous electrolytes. Their effectiveness in this application is attributed to their ability to interact with metal surfaces using electron-rich centers (Mishra et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1,4,5,6-Tetrahydrocyclopenta[d]imidazole is the C-Jun N-terminal Kinase 3 (JNK3), a key driver in the pathophysiology of neuronal apoptosis . JNK3 inhibitors have been identified as potential therapeutics for neurodegenerative diseases such as Alzheimer’s disease .
Mode of Action
This compound: interacts with JNK3, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the kinase, which results in a significant enhancement of inhibition against JNK3 in biochemical kinase assays .
Biochemical Pathways
The inhibition of JNK3 by This compound affects the pathway of neuronal apoptosis. JNK3 is involved in the regulation of neuronal apoptosis, a process that plays a crucial role in neurodegenerative diseases . By inhibiting JNK3, the compound can potentially alter the progression of these diseases.
Result of Action
The result of This compound ’s action is the protection against neuronal apoptosis induced by Aβ (Amyloid beta), a peptide of 36–43 amino acids that is crucially involved in Alzheimer’s disease as the main component of the amyloid plaques found in the brains of Alzheimer patients . The compound also inhibits c-Jun phosphorylation in a dose-dependent manner .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,4,5,6-Tetrahydrocyclopenta[d]imidazole has been identified as a potential inhibitor of C-Jun N-terminal Kinase 3 (JNK3) . JNK3 is a key driver in the pathophysiology of neuronal apoptosis . The compound interacts with JNK3, inhibiting its activity and thus potentially protecting against neuronal apoptosis .
Cellular Effects
In cellular processes, this compound has been shown to inhibit c-Jun phosphorylation in a dose-dependent manner . This suggests that it may have a significant impact on cell signaling pathways and gene expression. Its inhibition of JNK3 could also influence cellular metabolism, particularly in neurons .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with JNK3 . This binding inhibits the activity of JNK3, leading to a decrease in c-Jun phosphorylation . This mechanism of action could potentially lead to changes in gene expression within the cell .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[d]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQDERIUJKTLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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